4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromadoline maleate is discontinued (DEA controlled substance). Bromadoline, also known as U-47931E, is an opioid analgesic selective for the μ-opioid receptor. The drug has a potency lying between that of codeine and morphine, being slightly stronger than pentazocine. Bromadoline is related to AH-7921 and U-47700.
Scientific Research Applications
Synthesis and Characterization
- 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands and their Ni(II) and Cu(II) complexes were synthesized and characterized, revealing insights into metal complex formation and structural properties (Binzet et al., 2009).
Applications in Chemical Oscillations
- Research on 4-(N,N-dimethylamino) benzoic acid with acidic bromate in a batch reactor discovered transient oscillations in redox potential and UV/vis absorption spectra, contributing to the understanding of chemical oscillation phenomena (Bell & Wang, 2015).
Antifungal Properties
- Novel molecules including esters and hydrazides of N-(2-bromo-phenyl)-2-hydroxy-benzamide showed promising antifungal activity against various fungi, demonstrating potential in the development of new antifungal agents (Ienascu et al., 2018).
Development of Non-Peptide CCR5 Antagonists
- Synthesis of novel non-peptide CCR5 antagonists using derivatives of 4-bromo-N-(di-R-carbamothioyl)benzamide was researched, contributing to the exploration of new treatments for diseases like HIV (De-ju, 2015).
properties
CAS RN |
81447-81-6 |
---|---|
Product Name |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid |
Molecular Formula |
C19H25BrN2O5 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
4-bromo-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C15H21BrN2O.C4H4O4/c1-18(2)14-6-4-3-5-13(14)17-15(19)11-7-9-12(16)10-8-11;5-3(6)1-2-4(7)8/h7-10,13-14H,3-6H2,1-2H3,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14-;/m1./s1 |
InChI Key |
XHCXKGFNPZETQY-VAYAAYOLSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)C2=CC=C(C=C2)Br.C(=C\C(=O)O)\C(=O)O |
SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)C2=CC=C(C=C2)Br.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bromadoline; U-47931E; U 47931E; U47931E; U 47,931E; U47,931E; U-47,931E; Bromadoline maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.